

Application Notes and Protocols for Oral Gavage Administration of GSK805 in Mice

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Compound of Interest

Compound Name: GSK805

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These application notes provide a comprehensive overview and detailed protocols for the oral administration of **GSK805**, a potent and orally bioavailable ROR γ t (Retinoic acid receptor-related orphan receptor gamma t) inhibitor, in mouse models. **GSK805** has been demonstrated to effectively suppress T helper 17 (Th17) cell differentiation and function, making it a valuable tool for studying Th17-mediated autoimmune and inflammatory diseases.

Introduction to GSK805

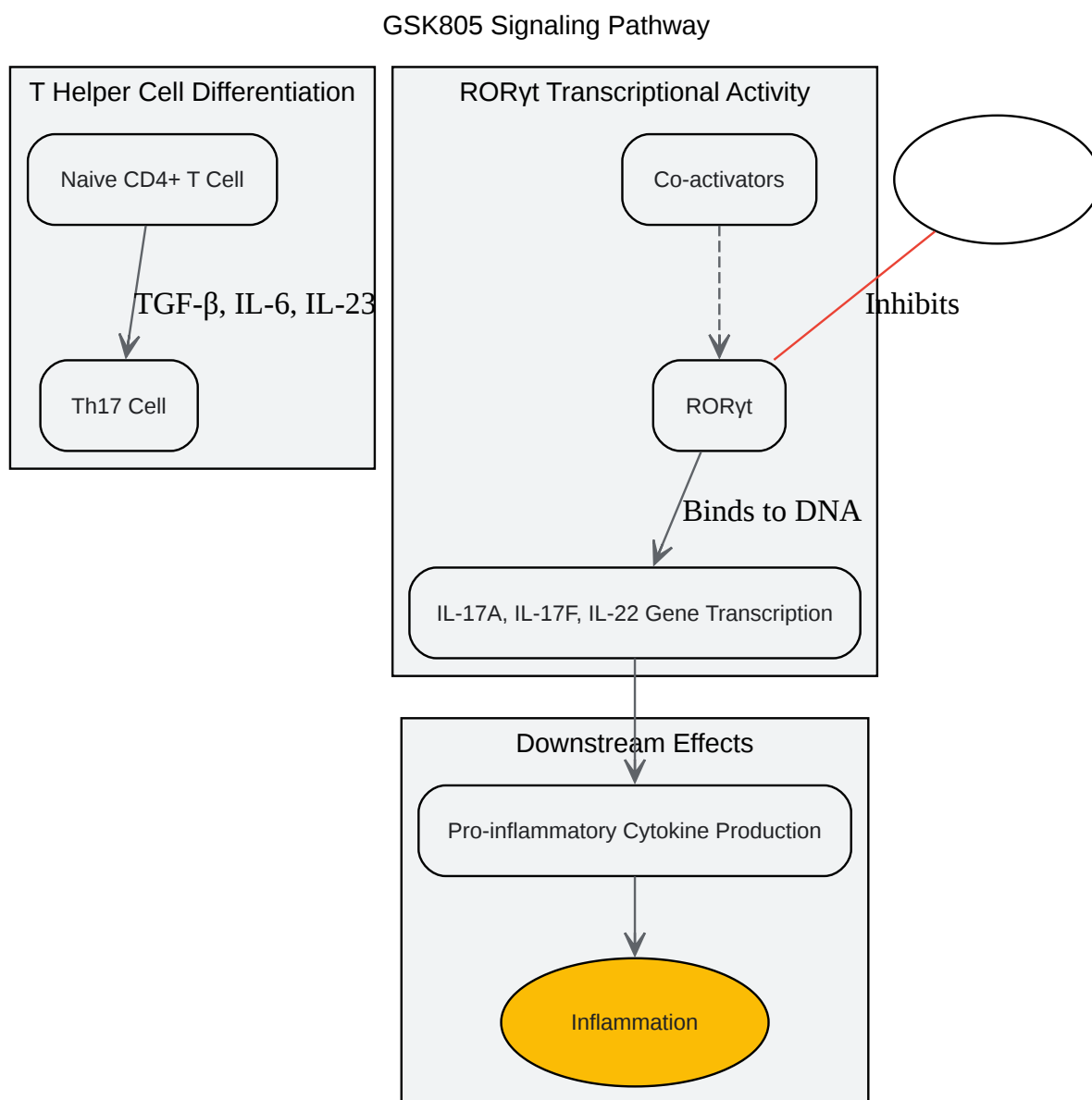
GSK805 is a small molecule inverse agonist that targets ROR γ t, the master transcription factor for the differentiation of Th17 cells.[1][2] By inhibiting ROR γ t, **GSK805** effectively downregulates the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are key mediators in the pathogenesis of various autoimmune disorders.[3] Its oral bioavailability and central nervous system (CNS) penetrance make it a suitable compound for in vivo studies in mice.[4][5]

Mechanism of Action: ROR γ t Inhibition and Th17 Pathway

GSK805 exerts its therapeutic effects by directly binding to the ligand-binding domain of ROR γ t. This interaction prevents the recruitment of co-activators necessary for the transcription

of ROR γ t target genes. The subsequent inhibition of the ROR γ t-dependent transcriptional network leads to a reduction in Th17 cell populations and their effector cytokines.

Below is a diagram illustrating the signaling pathway affected by **GSK805**.



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Caption: **GSK805** inhibits ROR γ t, blocking Th17 differentiation and pro-inflammatory cytokine production.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies involving the oral administration of **GSK805** in mice.

Table 1: In Vivo Efficacy of **GSK805** in Mouse Models

Mouse Model	GSK805 Dose	Vehicle	Dosing Regimen	Key Findings	Reference
Experimental Autoimmune Encephalomyelitis (EAE)	10 mg/kg/day	Not Specified	Daily oral gavage	Ameliorated severity of EAE.	[1]
Experimental Autoimmune Encephalomyelitis (EAE)	30 mg/kg/day	Not Specified	Daily oral gavage for 14 days	Strongly inhibited Th17 cell responses in the CNS.	[1][6]
IL10-/- mice (colitis model)	10 mg/kg/day	DMSO in corn oil	Daily oral gavage for 2 weeks	Reduced frequency of IL-17A+ Th17 cells and signs of inflammation.	[7]
CBir1 T cell transfer (colitis model)	10 mg/kg/day	DMSO in corn oil	Daily oral gavage for 2 weeks	Significantly reduced colonic Th17 cells and inflammation.	[7]
Bile duct-ligated BALB/c mice (cholestasis model)	Not Specified	Not Specified	Daily oral administration	Decreased IL-23R, TNF- α , and IFN- γ expression in the liver.	[8]

Table 2: In Vitro Potency of **GSK805**

Assay	Target	pIC50 / Concentration	Effect	Reference
RORy FRET assay	RORy	8.4	Inhibition of RORy activity	[4][9]
Th17 differentiation assay	Th17 cells	>8.2	Inhibition of Th17 differentiation	[4][9]
Intracellular cytokine staining	Naive CD4+ T cells	0.5 μ M	Comparable inhibition of IL-17 production to 2.5 μ M of another RORyt inhibitor (TMP778)	[1]
LX-2 hepatic stellate cells	Alpha-smooth muscle actin	0.3 μ M	Reduced expression	[8]

Experimental Protocols

Preparation of GSK805 for Oral Gavage

Materials:

- **GSK805** powder
- Dimethyl sulfoxide (DMSO)
- Corn oil
- Alternative vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[6]
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Vehicle Selection:** A common vehicle for **GSK805** is DMSO dissolved in corn oil.^[7] An alternative formulation that may improve solubility and stability is also provided.
- **Calculation of Required Amount:** Calculate the total amount of **GSK805** and vehicle needed based on the number of mice, their average weight, the desired dose (e.g., 10 mg/kg), and the dosing volume (typically 5-10 mL/kg).
- **Dissolution of **GSK805**:**
 - For the DMSO/corn oil vehicle: First, dissolve the calculated amount of **GSK805** powder in a small volume of DMSO. Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary. Then, add the corn oil to the final desired volume and vortex thoroughly to create a uniform suspension.
 - For the alternative vehicle: Sequentially add the solvents, ensuring the solution is as clear as possible before adding the next component.^[6]
- **Storage:** Prepare the dosing solution fresh daily if possible. If short-term storage is necessary, store protected from light at 4°C. Refer to the manufacturer's instructions for specific storage recommendations of the stock solution.^[4]

Oral Gavage Procedure in Mice

Materials:

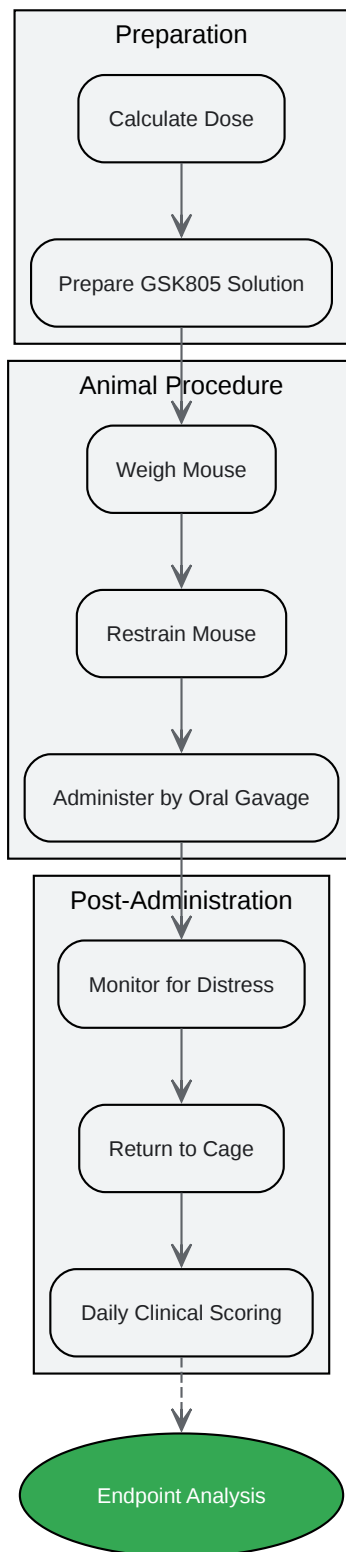
- Prepared **GSK805** dosing solution
- Appropriately sized oral gavage needles (flexible or rigid, 18-20 gauge for adult mice)
- Syringes (1 mL)
- Animal scale
- Personal protective equipment (gloves, lab coat)

Procedure:

- Animal Handling and Restraint:
 - Weigh each mouse to determine the precise volume of the dosing solution to be administered.
 - Accustom the mice to handling before the procedure to minimize stress.
 - Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
- Administration:
 - Fill the syringe with the correct volume of the **GSK805** solution and attach the gavage needle.
 - Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.
 - Advance the needle until it reaches the stomach. The appropriate depth can be pre-measured against the mouse's body (from the tip of the nose to the last rib).
 - Slowly dispense the solution from the syringe.
 - Gently withdraw the gavage needle.
- Post-Procedure Monitoring:
 - Monitor the mouse for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.^[10] If this occurs, the animal should be humanely euthanized.
 - Return the mouse to its cage and monitor for any adverse reactions.

Below is a diagram illustrating the experimental workflow for oral gavage administration of **GSK805** in a mouse model of experimental autoimmune encephalomyelitis (EAE).

Oral Gavage Workflow for GSK805 in EAE Mouse Model

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